molecular formula C16H20O B1531829 1-[3-(4-Ethylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol CAS No. 2098040-04-9

1-[3-(4-Ethylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol

Cat. No.: B1531829
CAS No.: 2098040-04-9
M. Wt: 228.33 g/mol
InChI Key: SQDGZYYONKAFOR-UHFFFAOYSA-N
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Description

1-[3-(4-Ethylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol is a synthetic molecule that belongs to the class of acetylenic alcohols.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[3-(4-Ethylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol can be synthesized through the propargylation of cyclopentanone with 4-ethylphenylacetylene. The reaction typically involves the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alkyne, followed by nucleophilic addition to the carbonyl group of cyclopentanone .

Industrial Production Methods

the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Ethylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound to alkanes or alkenes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, H2/Pd

    Substitution: SOCl2, PBr3

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes, alkenes

    Substitution: Alkyl halides

Scientific Research Applications

1-[3-(4-Ethylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[3-(4-Ethylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its mechanism of action are still ongoing .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dicyclopropyl-3-phenyl-prop-2-yn-1-ol
  • 1,1-Bis-biphenyl-4-yl-prop-2-yn-1-ol
  • 4-(Prop-2-yn-1-yloxy)benzonitrile

Uniqueness

1-[3-(4-Ethylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol is unique due to its specific structural features, such as the presence of a cyclopentanol ring and an ethylphenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-[3-(4-ethylphenyl)prop-2-ynyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O/c1-2-14-7-9-15(10-8-14)6-5-13-16(17)11-3-4-12-16/h7-10,17H,2-4,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDGZYYONKAFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C#CCC2(CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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